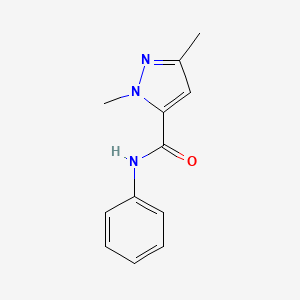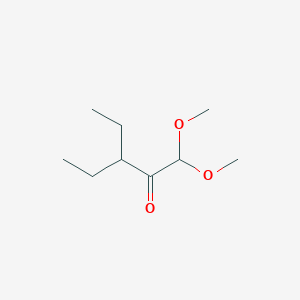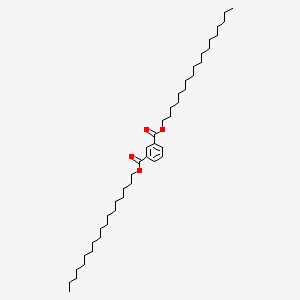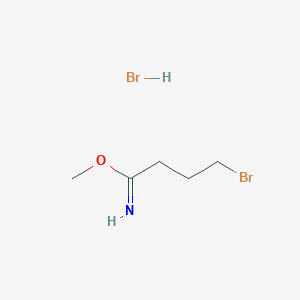
S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate: It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a butoxybenzene carbothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-butoxybenzoic acid with 4-hexylphenyl thiol in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or thioether derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study the interactions of thiol-containing molecules with biological targets. Its ability to undergo oxidation and reduction makes it a useful tool in redox biology studies.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism by which S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate exerts its effects is primarily through its ability to undergo redox reactions. The sulfur atom in the carbothioate group can participate in oxidation-reduction cycles, influencing the compound’s reactivity and interactions with other molecules. Molecular targets may include enzymes and proteins that are sensitive to redox changes, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
- S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate
- S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate
Comparison: Compared to these similar compounds, S-(4-Hexylphenyl) 4-butoxybenzene-1-carbothioate is unique due to the presence of the hexyl group, which can influence its solubility, reactivity, and overall chemical properties. The hexyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for applications requiring specific molecular interactions.
Propriétés
Numéro CAS |
64409-00-3 |
|---|---|
Formule moléculaire |
C23H30O2S |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
S-(4-hexylphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C23H30O2S/c1-3-5-7-8-9-19-10-16-22(17-11-19)26-23(24)20-12-14-21(15-13-20)25-18-6-4-2/h10-17H,3-9,18H2,1-2H3 |
Clé InChI |
VUMFXASQEAIEQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)




![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)

![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)

![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)

